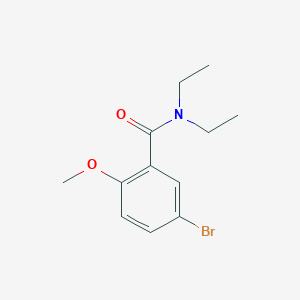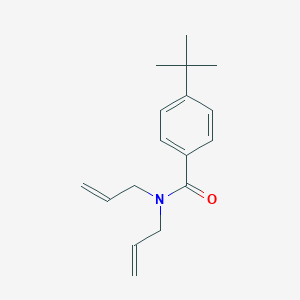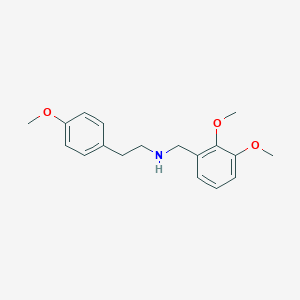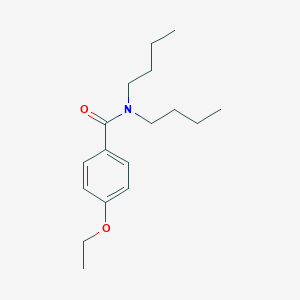![molecular formula C14H13N3 B250617 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile (DDNP) is a yellow crystalline compound that belongs to the family of malononitrile derivatives. DDNP is a highly explosive compound and has been used as a marker for explosive detection. However, DDNP has also been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile binds to beta-amyloid plaques in the brain and emits a fluorescent signal upon binding. This allows researchers to visualize and quantify the amount of beta-amyloid plaques in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has also been shown to have a high affinity for other protein aggregates, such as tau protein, which is associated with other neurodegenerative diseases.
Biochemical and Physiological Effects
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been shown to have low toxicity and does not have any significant biochemical or physiological effects on the body. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has several advantages for use in laboratory experiments. It is a highly sensitive marker for protein aggregates, which allows for the detection and quantification of these aggregates in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is also relatively easy to synthesize and has low toxicity. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile in scientific research. One potential application is the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could also be used to study the formation and progression of protein aggregates in other neurodegenerative diseases. Additionally, 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could be used to develop new therapies for these diseases by targeting and removing protein aggregates from the brain.
Synthesemethoden
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is synthesized by the reaction between malononitrile and N,N-dimethylaniline in the presence of a catalyst. The reaction results in the formation of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for beta-amyloid plaques, which are associated with Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been used as a marker to detect beta-amyloid plaques in the brain, which has helped researchers to better understand the pathogenesis of Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H13N3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[(Z)-3-(dimethylamino)-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H13N3/c1-17(2)14(9-8-12(10-15)11-16)13-6-4-3-5-7-13/h3-9H,1-2H3/b14-9- |
InChI-Schlüssel |
PIRCYNWKBVKBKV-ZROIWOOFSA-N |
Isomerische SMILES |
CN(C)/C(=C\C=C(C#N)C#N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)


![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
